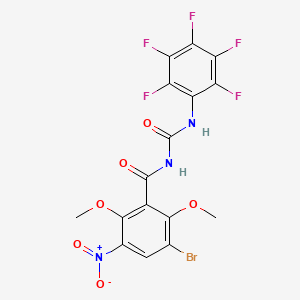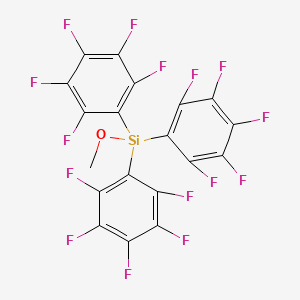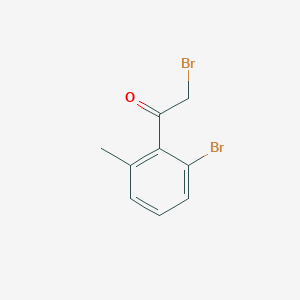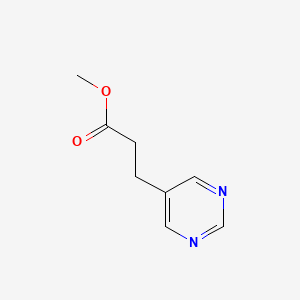
Bis(1H,1H,9H-perfluorononyl) sulphate
概要
説明
Bis(1H,1H,9H-perfluorononyl) sulphate is a chemical compound with the molecular formula C18H6F32O4S and a molecular weight of 926.25. It is known for its unique properties due to the presence of perfluorinated alkyl chains, which impart high thermal stability, chemical resistance, and low surface energy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1H,1H,9H-perfluorononyl) sulphate typically involves the reaction of perfluorononyl alcohol with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulphate ester. The general reaction can be represented as follows:
2 C9F19CH2OH+SO3→(C9F19CH2O)2SO2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the reagents. The process includes steps such as purification and distillation to obtain the pure compound .
化学反応の分析
Types of Reactions
Bis(1H,1H,9H-perfluorononyl) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the sulphate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the sulphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorononyl alcohol.
Substitution: Various substituted perfluorononyl derivatives.
科学的研究の応用
Bis(1H,1H,9H-perfluorononyl) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the study of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its unique surface properties.
作用機序
The mechanism of action of Bis(1H,1H,9H-perfluorononyl) sulphate involves its interaction with molecular targets through its perfluorinated alkyl chains. These chains can disrupt hydrophobic interactions and alter the properties of surfaces and interfaces. The compound’s effects are primarily mediated through its ability to reduce surface tension and modify the behavior of other molecules at interfaces .
類似化合物との比較
Similar Compounds
- Bis(1H,1H,9H-perfluorooctyl) sulphate
- Bis(1H,1H,9H-perfluorodecyl) sulphate
- Bis(1H,1H,9H-perfluorododecyl) sulphate
Uniqueness
Bis(1H,1H,9H-perfluorononyl) sulphate is unique due to its specific chain length, which provides a balance between hydrophobicity and chemical reactivity. This balance makes it particularly effective in applications requiring high thermal stability and chemical resistance.
特性
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6F32O4S/c19-3(20)7(27,28)11(35,36)15(43,44)17(47,48)13(39,40)9(31,32)5(23,24)1-53-55(51,52)54-2-6(25,26)10(33,34)14(41,42)18(49,50)16(45,46)12(37,38)8(29,30)4(21)22/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFWCQTHZFNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6F32O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
926.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















